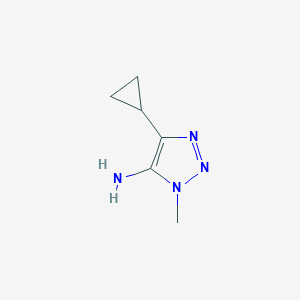
1-Ethyl-3-fluoro-piperidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-fluoro-piperidin-4-OL is a synthetic organic compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the first position, a fluorine atom at the third position, and a hydroxyl group at the fourth position on the piperidine ring
Preparation Methods
The synthesis of 1-Ethyl-3-fluoro-piperidin-4-OL can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel . The process typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Hydrogenation: The pyridine derivative is then hydrogenated in the presence of a nanocatalyst to form the piperidine ring.
Ethylation: The ethyl group is introduced at the first position using ethylating agents under appropriate reaction conditions.
Hydroxylation: Finally, the hydroxyl group is introduced at the fourth position through oxidation reactions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-3-fluoro-piperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Substitution: The fluorine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).
Scientific Research Applications
1-Ethyl-3-fluoro-piperidin-4-OL has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Pharmaceutical Research: It is evaluated for its pharmacological properties, including its potential as an antiviral, anticancer, and anti-inflammatory agent.
Chemical Biology: The compound is used in studies to understand the structure-activity relationships of piperidine derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-fluoro-piperidin-4-OL involves its interaction with specific molecular targets in the body. The compound may act as an antagonist or agonist at various receptors, including G-protein coupled receptors and ion channels. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the target receptor.
Comparison with Similar Compounds
1-Ethyl-3-fluoro-piperidin-4-OL can be compared with other piperidine derivatives such as:
1-Methyl-3-fluoro-piperidin-4-OL: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-chloro-piperidin-4-OL: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Ethyl-3-fluoro-piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
1393100-34-9 |
|---|---|
Molecular Formula |
C7H14FNO |
Molecular Weight |
147.19 g/mol |
IUPAC Name |
1-ethyl-3-fluoropiperidin-4-ol |
InChI |
InChI=1S/C7H14FNO/c1-2-9-4-3-7(10)6(8)5-9/h6-7,10H,2-5H2,1H3 |
InChI Key |
NOFRBECEZMRWOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C(C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene](/img/structure/B13180549.png)

![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B13180563.png)


![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one](/img/structure/B13180581.png)
![[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13180595.png)

![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)
![1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)




